molecular formula C12H18NO4- B12608853 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 648909-77-7

1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B12608853
CAS No.: 648909-77-7
M. Wt: 240.28 g/mol
InChI Key: HCGOUYLOKIXWOV-UHFFFAOYSA-M
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Description

1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound’s structure includes a 3,3-dimethylbutoxycarbonyl group attached to the pyrrole ring, which influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole with 3,3-dimethylbutoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,3-Dimethylbutoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • 1-(carboxyoxy)-1-{[(3,3-dimethylbutoxy)carbonyl]oxy}-2,3-dimethylbutane

Uniqueness

1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and potential applications. Its structure allows for selective modifications, making it a valuable compound in various fields of research.

Properties

CAS No.

648909-77-7

Molecular Formula

C12H18NO4-

Molecular Weight

240.28 g/mol

IUPAC Name

1-(3,3-dimethylbutoxycarbonyl)-2,5-dihydropyrrole-2-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)6-8-17-11(16)13-7-4-5-9(13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1

InChI Key

HCGOUYLOKIXWOV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CCOC(=O)N1CC=CC1C(=O)[O-]

Origin of Product

United States

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